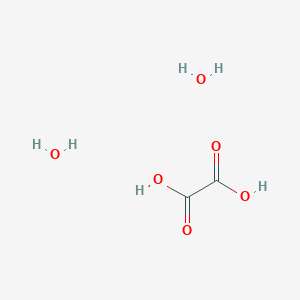

Acide oxalique dihydraté

Vue d'ensemble

Description

C'est un composé naturel que l'on trouve dans de nombreuses plantes, y compris les légumes-feuilles, les légumes, les fruits, le cacao, les noix et les graines . C'est l'acide dicarboxylique le plus simple et il est connu pour ses fortes propriétés acides et sa capacité à former des complexes avec divers ions métalliques .

Applications De Recherche Scientifique

Oxalic acid dihydrate has numerous applications in scientific research:

Mécanisme D'action

Target of Action

Oxalic acid dihydrate primarily targets the lactate dehydrogenase (LDH) enzyme . This enzyme plays a crucial role in the conversion of lactate to pyruvate in the body, a key step in the metabolic pathway . Oxalic acid dihydrate also affects the eyes, skin, respiratory system, and kidneys .

Mode of Action

The oxalate ion, a conjugate base of oxalic acid, acts as a competitive inhibitor of the LDH enzyme . This means it competes with the natural substrate (lactate) for the active site of the enzyme, thereby inhibiting the enzyme’s function .

Biochemical Pathways

Oxalic acid dihydrate is involved in various biochemical pathways. It is a secondary metabolite secreted by fungi, bacteria, and plants . It plays a role in the degradation of the lignocellulose complex by fungi, which are considered to be the most effective degraders of wood . The active regulation of the oxalic acid concentration is linked with enzymatic activities .

Pharmacokinetics

Oxalic acid dihydrate is produced in the body by the metabolism of glyoxylic acid or ascorbic acid .

Result of Action

The action of oxalic acid dihydrate can lead to irritation of the eyes, skin, and mucous membrane; eye burns; localized pain, cyanosis; shock, collapse, convulsions; and kidney damage . In severe cases, it can cause perforations in the esophagus and stomach, which may result in serious infections and require surgery .

Action Environment

Oxalic acid dihydrate exhibits high solubility in water, which increases as temperatures rise . Its action, efficacy, and stability can be influenced by environmental factors such as temperature and pH .

Analyse Biochimique

Biochemical Properties

Oxalic acid and oxalates are secondary metabolites secreted to the surrounding environment by fungi, bacteria, and plants . They are linked to a variety of processes in soil, such as nutrient availability, weathering of minerals, or precipitation of metal oxalates . Oxalates are also mentioned among low-molecular weight compounds involved indirectly in the degradation of the lignocellulose complex by fungi, which are considered to be the most effective degraders of wood .

Cellular Effects

Excessive ingestion of oxalic acid or prolonged skin contact can be dangerous . The lower pH (<2.5) of more concentrated oxalic acid excretions may degrade cambium cell walls and have a toxic effect on chestnut cambium cells . In some people, it can also increase the risk of kidney stones .

Molecular Mechanism

The conjugate base of oxalic acid is the hydrogenoxalate anion, and its conjugate base (oxalate) is a competitive inhibitor of the lactate dehydrogenase (LDH) enzyme . The active regulation of the oxalic acid concentration is linked with enzymatic activities .

Temporal Effects in Laboratory Settings

In laboratory settings, oxalic acid is used for various analytical purposes. It can act as a reagent in different chemical reactions, aiding scientists in the identification and quantification of various substances . The absorbed oxalic acid in roots was primarily localized in the cell walls and combined with -OH or pectin groups, and precipitation as phosphate or oxalate may be responsible for the detoxification in root cells .

Dosage Effects in Animal Models

In the range finding study, the lowest dose of 0.25 % already led to reduced water intake and at the two highest doses of 2.5 and 5% oxalic acid in drinking water most animals died .

Metabolic Pathways

The degradation of oxalic acid via decarboxylation is typical for fungi and is catalysed by a lyase named oxalate decarboxylase (ODC, EC 4.1.1.2). The activity of ODC leads to the decarboxylation of oxalic acid to formic acid and carbon dioxide .

Transport and Distribution

Oxalic acid dihydrate crystals are monoclinic and exhibit a space group P 2 1 / n. Each unit cell contains two molecules . The distribution of oxalic acid dihydrate within a colony was shown by macro-computed tomography; it was rapid and consistent .

Subcellular Localization

At the subcellular level, most oxalic acid in roots was localized in the cell walls and trophoplast fraction . The increased density of the individual bee was continuous for at least 14 days after the treatment indicating the presence of oxalic acid dihydrate in the hive even long after a treatment .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'acide oxalique dihydraté peut être synthétisé par plusieurs méthodes :

Oxydation des glucides : Cette méthode implique l'oxydation de glucides tels que le sucre, le glucose ou l'amidon avec de l'acide nitrique concentré.

Synthèse au monoxyde de carbone : Cette méthode utilise du monoxyde de carbone et de l'hydroxyde de sodium pour produire de l'oxalate de sodium, qui est ensuite acidifié pour donner de l'acide oxalique.

Méthodes de production industrielle :

Oxydation à l'acide nitrique : C'est la méthode industrielle la plus courante, où les glucides sont oxydés à l'aide d'acide nitrique.

Hydrolyse de la cellulose : Dans cette méthode, la cellulose est traitée avec de l'acide oxalique dihydraté fondu à des températures élevées pour produire de l'acide oxalique.

Analyse Des Réactions Chimiques

L'acide oxalique dihydraté subit diverses réactions chimiques, notamment :

Réduction : Il peut être réduit en acide glycolique à l'aide d'agents réducteurs tels que l'amalgame de sodium.

Estérification : L'acide oxalique réagit avec les alcools pour former des esters, tels que l'oxalate de diméthyle, en présence de catalyseurs acides.

Complexation : Il forme des complexes avec des ions métalliques, tels que l'oxalate de calcium, qui est insoluble dans l'eau.

4. Applications de la recherche scientifique

L'acide oxalique dihydraté a de nombreuses applications en recherche scientifique :

5. Mécanisme d'action

L'acide oxalique exerce ses effets par le biais de plusieurs mécanismes :

Comparaison Avec Des Composés Similaires

L'acide oxalique dihydraté peut être comparé à d'autres acides dicarboxyliques :

Acide succinique : Contrairement à l'acide oxalique, l'acide succinique est moins acide et ne forme pas de complexes insolubles avec le calcium.

Acide malonique : L'acide malonique a une structure similaire mais est plus soluble dans l'eau et moins toxique que l'acide oxalique.

Acide tartrique : L'acide tartrique est utilisé dans les aliments et les boissons, tandis que l'acide oxalique est principalement utilisé dans les applications industrielles et de recherche.

Composés similaires :

- Acide succinique

- Acide malonique

- Acide tartrique

- Acide fumarique

L'acide oxalique dihydraté se démarque par ses fortes propriétés acides, sa capacité à former des complexes insolubles avec le calcium et sa large gamme d'applications dans divers domaines.

Propriétés

IUPAC Name |

oxalic acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.2H2O/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEVPUGOOGXGPIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)O)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Record name | OXALIC ACID DIHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0707 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2075003 | |

| Record name | Oxalic acid dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid; Pellets or Large Crystals, Colorless solid; [ICSC] Colorless hygroscopic crystals; [Sigma-Aldrich MSDS], COLOURLESS CRYSTALS. | |

| Record name | Ethanedioic acid, dihydrate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxalic acid dihydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12023 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | OXALIC ACID DIHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0707 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 20 °C: 13-14 | |

| Record name | OXALIC ACID DIHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0707 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.65 g/cm³ | |

| Record name | OXALIC ACID DIHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0707 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

6153-56-6 | |

| Record name | Oxalic acid dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006153566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanedioic acid, dihydrate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxalic acid dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OXALIC ACID DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0K2L2IJ59O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OXALIC ACID DIHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0707 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

101-102 °C | |

| Record name | OXALIC ACID DIHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0707 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

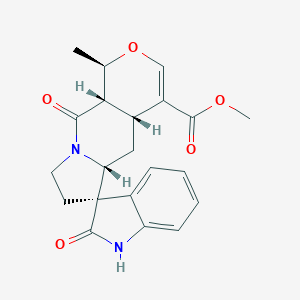

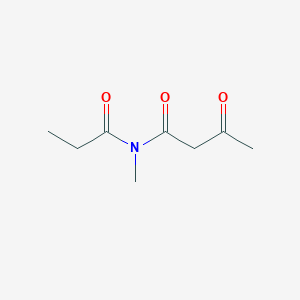

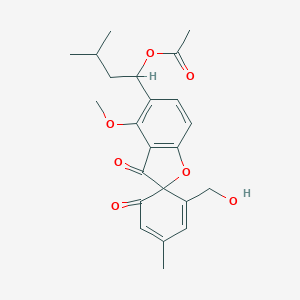

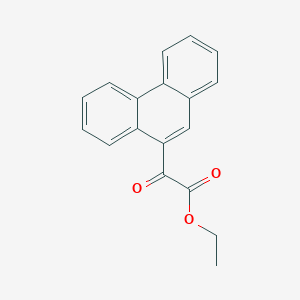

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

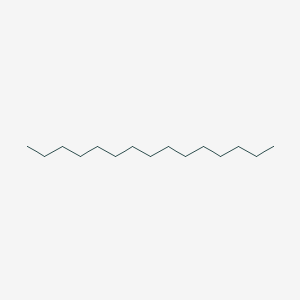

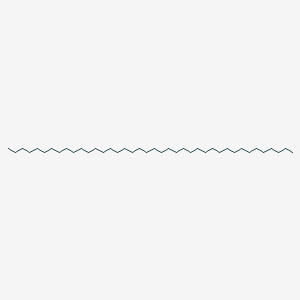

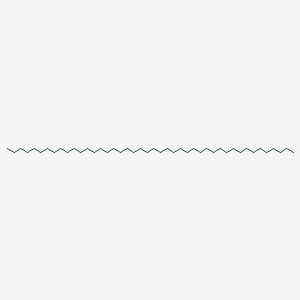

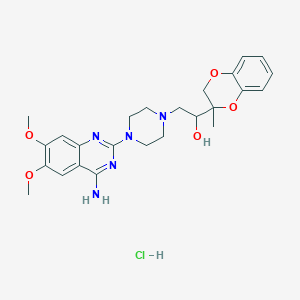

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.